molecular formula C11H17BN2O3S B14852743 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide

Cat. No.: B14852743
M. Wt: 268.15 g/mol
InChI Key: MOVAIAFAZNVGGE-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide is a compound that features a thiazole ring substituted with a boronate ester group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and electrophiles for substitution reactions. The conditions often involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, substituted thiazoles, and biaryl compounds resulting from coupling reactions .

Scientific Research Applications

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Properties

Molecular Formula

C11H17BN2O3S

Molecular Weight

268.15 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H17BN2O3S/c1-7(15)13-9-14-8(6-18-9)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H,13,14,15)

InChI Key

MOVAIAFAZNVGGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC(=O)C

Origin of Product

United States

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